Cas no 1213306-62-7 (4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)

4-(1R)-1-Aminoethyl-5-bromo-2-methoxyphenol is a chiral aromatic compound featuring a brominated phenol core with an aminoethyl substituent in the (R)-configuration. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both bromine and methoxy groups enhances reactivity in electrophilic and nucleophilic substitutions, while the chiral aminoethyl moiety allows for stereoselective applications. This compound is useful in asymmetric synthesis and the development of bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its stability under standard conditions further facilitates handling and storage.
4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol structure
1213306-62-7 structure
商品名:4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol
CAS番号:1213306-62-7
MF:C9H12BrNO2
メガワット:246.101081848145
CID:6147464
PubChem ID:130646459

4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol
    • 1213306-62-7
    • EN300-1896315
    • 4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
    • インチ: 1S/C9H12BrNO2/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-5,12H,11H2,1-2H3/t5-/m1/s1
    • InChIKey: PQNSKNRGQATYIJ-RXMQYKEDSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1[C@@H](C)N)OC)O

計算された属性

  • せいみつぶんしりょう: 245.00514g/mol
  • どういたいしつりょう: 245.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896315-1.0g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
1g
$1371.0 2023-06-01
Enamine
EN300-1896315-1g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
1g
$1371.0 2023-09-18
Enamine
EN300-1896315-0.1g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
0.1g
$1207.0 2023-09-18
Enamine
EN300-1896315-5.0g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
5g
$3977.0 2023-06-01
Enamine
EN300-1896315-0.05g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
0.05g
$1152.0 2023-09-18
Enamine
EN300-1896315-0.25g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
0.25g
$1262.0 2023-09-18
Enamine
EN300-1896315-10.0g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
10g
$5897.0 2023-06-01
Enamine
EN300-1896315-2.5g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
2.5g
$2688.0 2023-09-18
Enamine
EN300-1896315-0.5g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
0.5g
$1316.0 2023-09-18
Enamine
EN300-1896315-10g
4-[(1R)-1-aminoethyl]-5-bromo-2-methoxyphenol
1213306-62-7
10g
$5897.0 2023-09-18

4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol 関連文献

4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenolに関する追加情報

Introduction to 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol (CAS No. 1213306-62-7)

4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 1213306-62-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex structural features, which include an aminoethyl side chain, a bromo substituent, and a methoxy group attached to a phenolic backbone. The unique stereochemistry, specifically the (1R) configuration at the chiral center, further distinguishes this molecule from its analogs, making it a subject of intense study for potential therapeutic applications.

The structural framework of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol is designed to interact with biological targets in a highly specific manner. The presence of the aminoethyl group introduces a nucleophilic site that can participate in various biochemical reactions, while the bromo and methoxy groups serve as electron-withdrawing and electron-donating entities, respectively, influencing the overall electronic properties of the molecule. This combination of functional groups makes it an attractive candidate for drug discovery efforts aimed at modulating biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders.

In recent years, there has been growing interest in phenolic derivatives due to their demonstrated biological activity. Phenols, particularly those with halogenated substituents, have shown promise as intermediates in the synthesis of antiviral and anticancer agents. The specific arrangement of atoms in 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol allows for interactions with enzymes and receptors that are critical for disease progression. For instance, studies have suggested that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cell signaling pathways.

One of the most compelling aspects of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol is its potential as a building block for more complex drug candidates. Researchers have leveraged its structural features to develop derivatives with enhanced potency and selectivity. The chiral center at the 1-position provides an opportunity to create enantiomerically pure compounds, which are often required for optimal pharmacological activity while minimizing side effects. This stereochemical control is particularly important in medicinal chemistry, where small changes in molecular conformation can significantly alter biological outcomes.

The bromo substituent on the phenol ring is another key feature that contributes to the compound's reactivity and biological activity. Bromine atoms are known to enhance binding affinity to certain biological targets by increasing the electrophilicity of the molecule. This property has been exploited in the development of small-molecule inhibitors used in targeted therapy. Additionally, the methoxy group can influence solubility and metabolic stability, making it another critical factor in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol with high precision. Molecular docking studies have revealed that this compound can interact with pockets on proteins such as kinases and transcription factors. These interactions are thought to disrupt normal cellular processes in diseased cells, leading to therapeutic effects. Furthermore, computational modeling has helped identify potential analogs with improved pharmacokinetic profiles.

The synthesis of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol presents unique challenges due to its complex stereochemistry and multiple functional groups. However, modern synthetic methodologies have made significant strides in addressing these challenges. asymmetric synthesis techniques, including chiral auxiliary approaches and biocatalysis, have been employed to achieve high enantiomeric purity. These methods not only improve yield but also enhance scalability for potential industrial applications.

Preclinical studies have begun to explore the pharmacological properties of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol. Initial findings suggest that it may exhibit promising effects in models of cancer and inflammation. For example, researchers have observed dose-dependent inhibition of tumor growth in vitro when treated with this compound. Additionally, animal models have shown reductions in inflammatory markers following administration, indicating potential therapeutic benefits for conditions such as rheumatoid arthritis.

The development of new drugs is a lengthy and meticulous process that requires extensive characterization at multiple stages. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the identity and purity of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol. These methods provide detailed information about molecular structure and conformational preferences, which are critical for understanding biological activity.

Regulatory considerations also play a significant role in advancing compounds like 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards before being tested in humans. Preclinical safety assessments further evaluate potential toxicity profiles, helping to identify any risks associated with further development.

The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, pharmacologists, and clinicians. By integrating knowledge from various scientific disciplines, researchers can more effectively translate basic discoveries into tangible therapeutic solutions. The study of 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol exemplifies this approach, combining synthetic chemistry expertise with mechanistic biological investigations.

Looking ahead, future research on 4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol may focus on optimizing its pharmacokinetic properties through structural modifications or exploring novel therapeutic applications based on new insights into disease mechanisms. Advances in technology such as artificial intelligence (AI) are also expected to accelerate drug discovery efforts by predicting molecular properties and identifying promising candidates more efficiently than traditional methods.

In conclusion,4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol (CAS No. 1213306-62-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its complex architecture offers opportunities for interaction with key biological targets while its stereochemistry provides a foundation for enantiopure drug development efforts continue progress toward safer more effective treatments for human diseases.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd